methyl 1-{[4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 1-{[4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by its unique structure, which includes multiple aromatic rings and a pyrazole core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-{[4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate typically involves multi-step reactions. One common method includes the condensation of hydrazines with 1,3-diketones, followed by cyclization to form the pyrazole ring . The reaction conditions often require the use of catalysts such as Amberlyst-70 and solvents like methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-{[4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen or add hydrogen atoms, altering the compound’s properties.
Substitution: Common in aromatic compounds, where one substituent is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or nitro groups .
Scientific Research Applications
Methyl 1-{[4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylate
- Methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate
Uniqueness
Methyl 1-{[4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate stands out due to its unique combination of aromatic rings and pyrazole core, which imparts specific chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C25H25ClN4O2 |
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Molecular Weight |
448.9 g/mol |
IUPAC Name |
methyl 1-[[4-chloro-3,5-bis(3,4-dimethylphenyl)pyrazol-1-yl]methyl]pyrazole-3-carboxylate |
InChI |
InChI=1S/C25H25ClN4O2/c1-15-6-8-19(12-17(15)3)23-22(26)24(20-9-7-16(2)18(4)13-20)30(28-23)14-29-11-10-21(27-29)25(31)32-5/h6-13H,14H2,1-5H3 |
InChI Key |
MIZUQHXNNLQWMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C(=NN2CN3C=CC(=N3)C(=O)OC)C4=CC(=C(C=C4)C)C)Cl)C |
Origin of Product |
United States |
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